4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

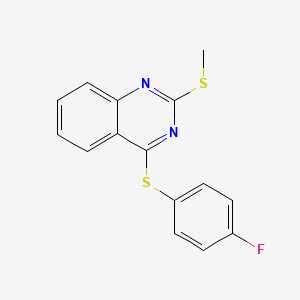

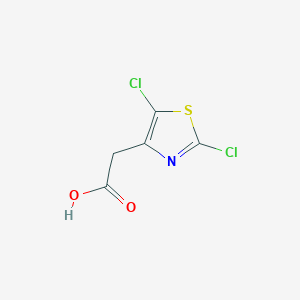

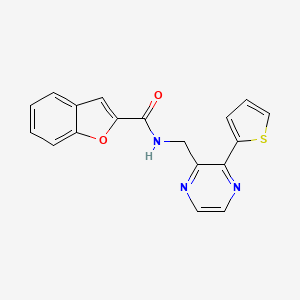

The compound “4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide” is a complex organic molecule that likely contains a quinazoline core structure, a common feature in many pharmaceutical drugs . It also contains a fluorophenyl group and a methylsulfanyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, bromo derivatives can be reacted with various substituted thiophenols to obtain the desired compound .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The quinazoline core, fluorophenyl group, and methylsulfanyl group would all contribute to the overall structure .Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For instance, it could potentially undergo oxidation reactions, given the presence of a sulfur atom in the methylsulfanyl group .Applications De Recherche Scientifique

Synthesis and Antibacterial Evaluation

A notable scientific research application of compounds structurally related to 4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide involves the synthesis and evaluation of their antibacterial properties. For instance, Geesi (2020) explored the synthesis of a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one through an efficient S-arylation method, highlighting its simplicity and high conversion rates. The synthesized derivative demonstrated antibacterial activity against various bacterial strains. The research emphasized the crystal structure and Hirshfeld surface analysis of the compound, contributing valuable insights into its potential as an antibacterial agent (Geesi, 2020).

AMPA Receptor Antagonists

Another area of research interest is the exploration of quinazolin-4-ones as AMPA receptor antagonists. Chenard et al. (2001) synthesized a series of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones to investigate their structure-activity relationship (SAR) for AMPA receptor inhibition. The study provided new insights into AMPA receptor antagonists, highlighting the potential therapeutic applications of quinazolin-4-one derivatives in neurological disorders (Chenard et al., 2001).

Corrosion Inhibition

Research on quinazolinone derivatives has also extended to their application in corrosion inhibition. Errahmany et al. (2020) investigated new compounds derived from quinazolinone, such as 3-methyl-2-(p-tolyl) quinazolin-4(3H)-one, for their efficiency in inhibiting mild steel corrosion in acidic environments. The study utilized electrochemical methods, surface analysis, and UV-visible spectrometry to evaluate the inhibition efficiencies, revealing significant protective properties of these derivatives against corrosion (Errahmany et al., 2020).

Antiviral Activities

Selvam et al. (2007) designed and synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones using microwave techniques to evaluate their antiviral activities against various respiratory and biodefense viruses. This research underscores the potential of quinazolinone derivatives as antiviral agents, providing a foundation for further exploration in pharmaceutical applications (Selvam et al., 2007).

Fluorescent Chemical Sensors

The development of fluorescent chemical sensors based on quinazolinone derivatives represents another intriguing application. Zhang et al. (2007) utilized 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone (HPQ) to develop a fluoroionophore for Fe(3+) sensitive optochemical sensors. This work demonstrates the versatility of quinazolinone derivatives in the development of sensitive and selective chemical sensors for metal ion detection (Zhang et al., 2007).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . The presence of the fluorophenyl and quinazolinyl groups may enhance the compound’s binding affinity to its targets .

Biochemical Pathways

Similar compounds have been found to modulate various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Pharmacokinetics

Similar compounds have been found to undergo sulfoxidation, a metabolic transformation involving the oxidation of a sulfur atom . This process can significantly affect the compound’s bioavailability and pharmacokinetic profile .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also exert diverse molecular and cellular effects .

Action Environment

The action, efficacy, and stability of 4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances, such as proteins and lipids, can also influence the compound’s action .

Propriétés

IUPAC Name |

4-(4-fluorophenyl)sulfanyl-2-methylsulfanylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2S2/c1-19-15-17-13-5-3-2-4-12(13)14(18-15)20-11-8-6-10(16)7-9-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAWDZUPGITYDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=N1)SC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5,6-tetrachloro-N-[2-(trifluoromethoxy)phenyl]pyridine-2-carboxamide](/img/structure/B2872579.png)

![2-[(4-carbamoylphenyl)amino]acetic Acid](/img/structure/B2872581.png)

![Tert-butyl 4-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamido)piperidine-1-carboxylate](/img/structure/B2872595.png)

![N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride](/img/structure/B2872598.png)